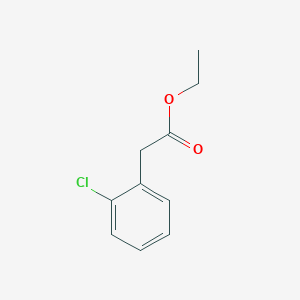

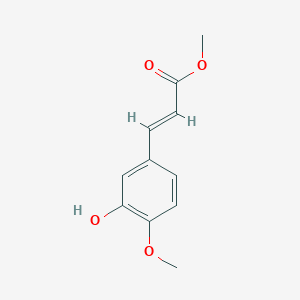

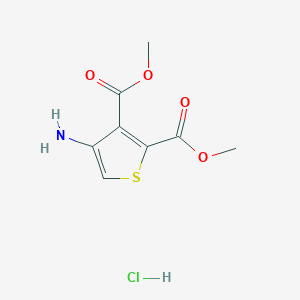

![molecular formula C12H19NO4 B049137 (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 291775-59-2](/img/structure/B49137.png)

(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, also known as TBCA, is a bicyclic organic acid with a unique structure. It is an important intermediate in the synthesis of many pharmaceutically active compounds and has a wide range of applications in medicinal chemistry. TBCA is a versatile reagent for the synthesis of various compounds, including heterocyclic compounds, and is an important component of the drug discovery process. TBCA has been used in a variety of laboratory experiments and is a useful tool for medicinal chemists.

Scientific Research Applications

Stereochemical Applications : The synthesis of a similar compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, is noted for its stereoselectivity and scalability, which is important in scientific research (Wang Gan et al., 2013).

Synthesis of Precursors : Enantioselective synthesis of related compounds, such as (1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, is significant as a key precursor in the synthesis of A2a receptor antagonists (B. Wirz et al., 2010).

Medicinal Chemistry Applications : The bicyclic nature and conformational constraints of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid derivatives make them useful building blocks in medicinal chemistry (Carmela Napolitano et al., 2010).

Peptidomimetic Research : Methods for the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids are developed for use in peptidomimetics as conformational probes (J. Campbell & H. Rapoport, 1996).

Precursors to Epibatidine Analogues : Enantiomers of 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids are valuable as precursors of epibatidine and its analogues, which have applications in neuroscience and pharmacology (A. Avenoza et al., 2002).

Synthesis Improvement for Analogues : The improved synthesis of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid simplifies the process for creating cyclic proline analogues (V. Tararov et al., 2002).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound (1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves the protection of the amine group followed by the addition of a carboxylic acid group to the bicyclic ring system. The carboxylic acid group is then deprotected to yield the final product.", "Starting Materials": [ "2-azabicyclo[2.2.1]heptane", "tert-butyl chloroformate", "triethylamine", "dimethylformamide", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ { "Step 1": "2-azabicyclo[2.2.1]heptane is dissolved in dry dimethylformamide (DMF) and cooled to 0°C. Triethylamine is added dropwise to the solution to neutralize any residual acid. Tert-butyl chloroformate is then added dropwise to the solution while maintaining the temperature at 0°C. The reaction mixture is stirred at 0°C for 2 hours to yield the protected amine product." }, { "Step 2": "The protected amine product is dissolved in a solution of hydrochloric acid in diethyl ether and stirred for 30 minutes at room temperature. The organic layer is separated and washed with water. The aqueous layer is then basified with sodium hydroxide and extracted with diethyl ether. The organic layers are combined and dried over magnesium sulfate. The solvent is removed under reduced pressure to yield the carboxylic acid product." }, { "Step 3": "The carboxylic acid product is dissolved in a mixture of diethyl ether and methanol. The solution is cooled to 0°C and hydrochloric acid is added dropwise to the solution to deprotect the tert-butyl group. The reaction mixture is stirred at 0°C for 2 hours. The product is then filtered, washed with diethyl ether, and dried under vacuum to yield the final product." } ] } | |

CAS RN |

291775-59-2 |

Molecular Formula |

C12H19NO4 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

(1R,3R,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |

InChI |

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m0/s1 |

InChI Key |

IFAMSTPTNRJBRG-DJLDLDEBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](C2)[C@@H]1C(=O)O |

SMILES |

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O |

Pictograms |

Irritant; Environmental Hazard |

synonyms |

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid 2-(1,1-Dimethylethyl) Ester; (1R,3S,4S)-N-Boc-2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

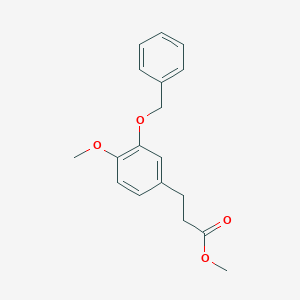

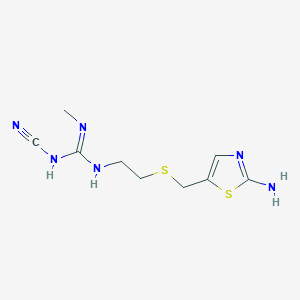

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)

![5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol](/img/structure/B49081.png)